3-Benzyl-6-hydroxy-2-methyl-4H-1-benzopyran-4-one is a chemical compound classified under chromen-4-one derivatives, which are notable for their diverse biological and pharmacological activities. The chromen-4-one structure serves as a significant framework in medicinal chemistry, contributing to various therapeutic applications. This compound is characterized by the presence of a hydroxyl group at position six and a benzyl substituent at position three, which enhance its potential biological activities and reactivity .
The synthesis of 3-Benzyl-6-hydroxy-2-methyl-4H-1-benzopyran-4-one can be achieved through multiple methods, with one common approach involving the reaction of 4-hydroxy-6-methyl-2H-chromen-2-one with benzyl bromide. This reaction typically requires a base such as potassium carbonate and is conducted in a solvent like acetone .
Additionally, the compound can undergo further transformations such as oxidation to form 3-Benzyl-6-oxo-2-methyl-4H-chromen-4-one or reduction to yield 3-Benzyl-6-hydroxy-2-methyl-4H-chroman-4-ol .
The molecular formula of 3-Benzyl-6-hydroxy-2-methyl-4H-1-benzopyran-4-one is , with a molecular weight of approximately 266.29 g/mol. The structural representation includes a benzopyran ring fused with a carbonyl group and hydroxyl substituents.
Property | Value |
---|---|
CAS Number | 61546-58-5 |
Molecular Formula | C₁₇H₁₄O₃ |
Molecular Weight | 266.29 g/mol |
IUPAC Name | 3-benzyl-6-hydroxy-2-methylchromen-4-one |
InChI Key | YPNCXGUIPWUJRH-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=O)C2=C(O1)C=CC(=C2)O)CC3=CC=CC=C3 |
3-Benzyl-6-hydroxy-2-methyl-4H-benzopyran-4-one is versatile in chemical reactions, allowing modifications that introduce various functional groups. Key reactions include:
These reactions highlight the compound's potential for further chemical exploration and modification.
The mechanism of action for 3-Benzyl-6-hydroxy-2-methyl-4H-benzopyran-4-one involves its interaction with various biological targets, notably enzymes and receptors. Research indicates that it may inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, suggesting antimicrobial properties . Its ability to modulate specific molecular pathways underscores its potential therapeutic applications.
The compound exhibits several notable physical properties:
Key chemical properties include:
3-Benzyl-6-hydroxy-2-methyl-4H-benzopyran-4-one has significant applications across various fields:
CAS No.: 122547-72-2
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8